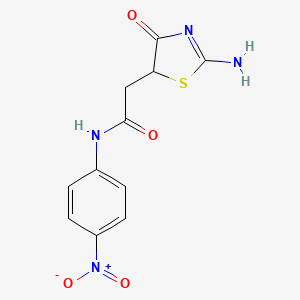

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide

Descripción

2-(2-Amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is a thiazole-acetamide hybrid compound characterized by a central 1,3-thiazol-5-yl ring substituted with an amino group at position 2 and a ketone at position 2. The acetamide moiety is linked to a 4-nitrophenyl group, conferring electron-withdrawing properties that influence its chemical reactivity and biological interactions. This compound exhibits tautomerism, existing as a mixture of imino (3d-I) and amino (3d-A) tautomers in a 1:1 ratio, as confirmed by $ ^1H $-NMR analysis . Such tautomeric behavior may enhance its versatility in molecular recognition and binding interactions.

Propiedades

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c12-11-14-10(17)8(20-11)5-9(16)13-6-1-3-7(4-2-6)15(18)19/h1-4,8H,5H2,(H,13,16)(H2,12,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUFCYVGNXOWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with a thiazolidinone derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the nitro group, converting it to an amine group.

Substitution: The compound can undergo substitution reactions, especially at the acetamide and thiazolidinone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Thiazole derivatives have been extensively studied for their anticancer properties. Research has shown that compounds similar to 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated novel thiazole derivatives against human lung adenocarcinoma cells (A549) and demonstrated significant apoptosis induction at certain concentrations .

- Another investigation highlighted the synthesis of thiazole-integrated pyridine derivatives, which showed promising anti-breast cancer efficacy (IC50 = 5.71 μM) compared to standard treatments like 5-fluorouracil .

-

Antimicrobial Properties :

- The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties. For example, studies indicate that certain thiazole compounds can inhibit the growth of Mycobacterium tuberculosis, which is critical in developing new antitubercular agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. The presence of specific substituents on the thiazole ring can significantly influence their activity:

- Electron-withdrawing groups (like nitro groups) enhance the reactivity and biological activity of thiazoles.

- Modifications such as benzyl or phenyl substitutions can lead to increased selectivity against cancer cell lines .

Case Studies

-

Synthesis and Evaluation :

Compound Cell Line Tested IC50 (μM) Compound 19 A549 23.30 ± 0.35 Compound 22 HT29 2.01 Compound 24b HCT-15 Not specified - Mechanistic Insights :

Mecanismo De Acción

The mechanism of action of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Physicochemical and Spectral Properties

- Planarity: Derivatives like 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) exhibit near-absolute planarity (torsion angles: 172.2–179.1°), while bulkier analogues (e.g., compound 9a) show deviations due to steric hindrance .

- Optical Properties : The nitro group in the target compound contributes to a red-shifted UV-Vis absorption (~314 nm) compared to trifluoromethyl-substituted analogues (e.g., B2 at 240 nm) .

Key Research Findings

Tautomerism and Reactivity : The equilibrium between tautomers in the target compound may enhance its interaction with biological targets, a feature absent in rigid analogues like B1 .

Substituent Impact on Bioactivity : Bulkier substituents (e.g., pyrazole in ) improve antimicrobial activity but reduce solubility, whereas hydroxyl groups (e.g., 4da) enhance polarity for aqueous applications .

Optical Applications : Nitro-substituted compounds exhibit superior anion-sensing capabilities compared to trifluoromethyl derivatives, highlighting the nitro group’s role in charge transfer .

Actividad Biológica

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is . The compound consists of a thiazole moiety linked to a nitrophenyl acetamide group, contributing to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that the thiazole ring enhances antibacterial potency .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, a derivative demonstrated cytotoxic effects on human breast cancer cells (MCF-7), leading to cell cycle arrest and apoptosis through the activation of caspases .

Case Study:

A specific study evaluated the effects of a thiazole derivative on MCF-7 cells. The compound was found to inhibit cell proliferation significantly at concentrations ranging from 10 to 50 µM, with an IC50 value of approximately 25 µM. The mechanism was linked to the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Activity

Thiazole derivatives have also been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In animal models, compounds similar to 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide reduced levels of TNF-alpha and IL-6 in serum following induced inflammation .

The biological activity of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide can be attributed to its ability to interact with biological targets such as enzymes and receptors. The thiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins involved in disease pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.